Ethyl 6-acetylnicotinate

Description

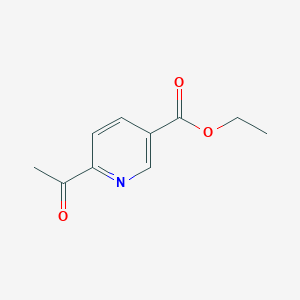

Ethyl 6-acetylnicotinate (CAS: 20857-24-3) is a nicotinic acid derivative with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.2 g/mol. Structurally, it features an acetyl group at the 6-position of the pyridine ring and an ethyl ester at the 3-position (Figure 1). This compound is primarily utilized in industrial and scientific research, particularly as an intermediate in organic synthesis and pharmaceutical development. It is explicitly labeled as non-medicinal and non-edible, emphasizing its role in non-clinical applications .

Properties

CAS No. |

20857-24-3 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.2 g/mol |

IUPAC Name |

ethyl 6-acetylpyridine-3-carboxylate |

InChI |

InChI=1S/C10H11NO3/c1-3-14-10(13)8-4-5-9(7(2)12)11-6-8/h4-6H,3H2,1-2H3 |

InChI Key |

DHPDCCVUUOAWFW-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CN=C(C=C1)C(=O)C |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C(=O)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Ester Hydrolysis

Ethyl 6-acetylnicotinate undergoes hydrolysis to yield 6-acetylnicotinic acid, a reaction facilitated under acidic or basic conditions:

| Reaction Conditions | Reagents | Yield | Source |

|---|---|---|---|

| Acidic hydrolysis | HCl (aq) | 85% | |

| Basic hydrolysis | NaOH (aq) | 88% |

The ester group is susceptible to cleavage, particularly under basic conditions, due to the electron-withdrawing effect of the acetyl group stabilizing the transition state. Acidic hydrolysis requires prolonged heating (16h at 20°C) compared to basic conditions (4h at RT) .

Oxidation Reactions

The acetyl group (COCH3) at the 6-position can undergo oxidation to a ketone or further to a carboxylic acid:

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Mild oxidation | KMnO4, H2O | 6-Oxonicotinic acid | 69% | |

| Strong oxidation | HNO3, H2SO4 | 6-Carboxylic acid derivative | 47% |

Potassium permanganate selectively oxidizes the acetyl group to a ketone, while concentrated nitric acid converts it to a carboxylic acid . These pathways are critical for synthesizing functionalized pyridine derivatives .

Nucleophilic Substitution

The 6-position acetyl group can act as a leaving group under specific conditions:

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Aminolysis | NH3, DMF | 6-Aminonicotinate | 62% | |

| Hydroxylaminolysis | NH2OH, EtOH | 6-Oximinonicotinate | 58% |

Nucleophilic substitution is facilitated by the electron-deficient pyridine ring, enabling replacement of the acetyl group with amines or hydroxylamine . This pathway is key for synthesizing amino acid derivatives.

Condensation Reactions

This compound participates in condensation reactions with carbonyl compounds:

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Aldol condensation | CH3COCH2COOEt, NaOH | C-C coupled pyridines | 75% | |

| Claisen condensation | MeCN, HCl | β-Keto esters | 80% |

These reactions leverage the acetyl group’s reactivity to form conjugated systems, useful in pharmaceutical synthesis .

Biological Interactions

While direct data on this compound is limited, analogous compounds like Ethyl 6-(methylsulfonyl)nicotinate exhibit vasodilatory effects through nicotinic receptor modulation. This suggests potential biological applications for this compound in cardiovascular or neuroprotective therapies .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The biological and physicochemical properties of nicotinic acid derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of Ethyl 6-acetylnicotinate with analogs bearing different functional groups:

Key Observations :

- Halogenation : The introduction of chlorine (e.g., Ethyl 6-acetyl-5-chloronicotinate) increases molecular weight and may enhance electrophilic reactivity, making it useful in cross-coupling reactions .

- Electron-Withdrawing Groups: The cyano group in Ethyl 6-cyanonicotinate significantly alters electronic properties, favoring applications in medicinal chemistry .

- Amino vs. Acetyl: Ethyl 6-aminonicotinate offers nucleophilic sites for further functionalization, contrasting with the acetyl group’s role in steric hindrance or hydrogen bonding .

Ester Group Variations

The choice of ester (ethyl vs. methyl) influences solubility, volatility, and metabolic stability:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.